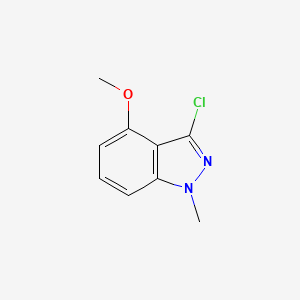
3-氯-4-甲氧基-1-甲基-1H-吲唑
描述
Synthesis Analysis
The synthesis of 1H-indazole can be constructed by a [3 + 2] annulation approach from arynes and hydrazones . Under different reaction conditions, both N-tosylhydrazones and N-aryl/alkylhydrazones can be used to afford various indazoles .Molecular Structure Analysis
The molecular formula of 3-Chloro-4-methoxy-1-methyl-1H-indazole is C9H9ClN2O . The IUPAC name is 3-chloro-4-methoxy-1-methyl-indazole . The SMILES representation is CN1C2=C (C (=CC=C2)OC)C (=N1)Cl .Chemical Reactions Analysis
The reaction involves a 1,3-dipolar cycloaddition of in situ generated diazo compounds and arynes . A new practical synthesis of 1H-indazole is presented. A previous mechanism for the cyclization step is proved to be nonfeasible and a hydrogen bond propelled mechanism is proposed .Physical and Chemical Properties Analysis
The physical form of 3-Chloro-4-methoxy-1-methyl-1H-indazole is a white to off-white solid . It has a molecular weight of 196.64 . The storage temperature is recommended to be at refrigerator conditions .科学研究应用
化学反应和合成:
- 包括3-氯-4-甲氧基-1-甲基-1H-吲唑等衍生物在内的吲唑类化合物在各种化学反应中被使用。例如,它们参与了戴维斯-贝鲁特反应,导致形成多样的N(1),N(2)-二取代-1H-吲唑酮。这些化合物对于进一步的化学多样性具有多功能性,包括偶氮-炔环加成化学 (Conrad et al., 2011)。
结构和晶体学研究:
- 吲唑衍生物的晶体结构,如7-甲氧基-1H-吲唑等相关化合物,已经被分析。研究表明,甲氧基团位于吲唑系统的平面内,为了解其分子结构提供了见解,这对于理解其化学性质和潜在应用至关重要 (Sopková-de Oliveira Santos et al., 2002)。
制药研究和药物开发:
- 吲唑衍生物在制药领域得到积极研究。例如,特定的6-芳基-4-(5-氨甲氧唑-2-基)吲唑衍生物被研究作为PI3Kδ抑制剂的潜在药物,表明在治疗药物开发中发挥作用 (Norman, 2012)。
光化学应用:
- 吲唑在不同条件下经历各种光化学反应。例如,在酸性溶液中光解吲唑会产生2-氨基-5-羟基或甲氧基苯甲醛等产物。这些反应对于理解吲唑衍生物的光化学行为具有重要意义 (Georgarakis等,1971)。
材料科学和腐蚀抑制:
- 在材料科学中,包括吲唑化合物在内的三唑衍生物已被合成为金属腐蚀抑制剂。它们的效率以及分子结构与抑制能力之间的关系已经被探讨,展示了该化合物在工业应用中的潜力 (Li et al., 2007)。
抗菌和生物筛选:
- 吲唑衍生物已被合成并测试其抗菌性能。研究涉及合成特定吲唑化合物并评估其对各种微生物菌株的有效性,表明在开发新的抗菌剂方面具有潜在用途 (Sumrra et al., 2021)。
作用机制
Target of Action
Indazole derivatives, which include 3-chloro-4-methoxy-1-methyl-1h-indazole, have been reported to exhibit a wide range of biological activities . These activities suggest that the compound may interact with multiple targets, potentially including enzymes, receptors, and other proteins involved in cellular processes.
Mode of Action
It is known that indazole derivatives can interact with their targets in various ways, such as inhibiting enzyme activity or modulating receptor function . The exact nature of these interactions and the resulting changes would depend on the specific target and the biochemical context.
Biochemical Pathways
Given the broad range of biological activities exhibited by indazole derivatives , it is likely that this compound could influence multiple pathways. These could include pathways related to inflammation, cancer, and other diseases, with downstream effects on cell growth, immune response, and other cellular processes.
Pharmacokinetics
The compound’s molecular weight (19664 ) suggests that it may have favorable absorption and distribution characteristics. The impact of these properties on the compound’s bioavailability would depend on various factors, including its chemical stability and interactions with metabolic enzymes.
Result of Action
Based on the reported activities of indazole derivatives , potential effects could include modulation of enzyme activity, alteration of cellular signaling, and changes in gene expression. These effects could contribute to the compound’s potential therapeutic activities.
安全和危害
未来方向
生化分析
Biochemical Properties
3-Chloro-4-methoxy-1-methyl-1H-indazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. The interaction between 3-Chloro-4-methoxy-1-methyl-1H-indazole and COX-2 results in the inhibition of the enzyme’s activity, thereby reducing the production of pro-inflammatory mediators such as prostaglandins . Additionally, 3-Chloro-4-methoxy-1-methyl-1H-indazole has been found to bind to certain receptor proteins, modulating their signaling pathways and affecting cellular responses.
Cellular Effects
The effects of 3-Chloro-4-methoxy-1-methyl-1H-indazole on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, 3-Chloro-4-methoxy-1-methyl-1H-indazole has been observed to inhibit the proliferation of cancer cells by inducing cell cycle arrest and promoting apoptosis . It also affects the expression of genes involved in cell survival and apoptosis, thereby altering the cellular response to stress and damage. Furthermore, 3-Chloro-4-methoxy-1-methyl-1H-indazole impacts cellular metabolism by modulating the activity of metabolic enzymes and altering the levels of key metabolites.
Molecular Mechanism
The molecular mechanism of action of 3-Chloro-4-methoxy-1-methyl-1H-indazole involves several key interactions at the molecular level. This compound exerts its effects by binding to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, 3-Chloro-4-methoxy-1-methyl-1H-indazole binds to the active site of COX-2, inhibiting its enzymatic activity and reducing the production of inflammatory mediators . Additionally, this compound interacts with transcription factors, modulating their activity and influencing the expression of target genes involved in cell proliferation, apoptosis, and metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Chloro-4-methoxy-1-methyl-1H-indazole have been studied over time to understand its stability, degradation, and long-term effects on cellular function. This compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that 3-Chloro-4-methoxy-1-methyl-1H-indazole can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis in cancer cells. These findings suggest that 3-Chloro-4-methoxy-1-methyl-1H-indazole may have potential therapeutic applications in the treatment of cancer and other diseases.
Dosage Effects in Animal Models
The effects of 3-Chloro-4-methoxy-1-methyl-1H-indazole vary with different dosages in animal models. Studies have shown that low to moderate doses of this compound can effectively inhibit tumor growth and reduce inflammation without causing significant toxicity . At high doses, 3-Chloro-4-methoxy-1-methyl-1H-indazole may exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects while maximizing efficacy.
Metabolic Pathways
3-Chloro-4-methoxy-1-methyl-1H-indazole is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . During phase I metabolism, 3-Chloro-4-methoxy-1-methyl-1H-indazole is oxidized by cytochrome P450 enzymes, resulting in the formation of reactive intermediates. These intermediates are then conjugated with glutathione, glucuronic acid, or sulfate during phase II metabolism, facilitating their excretion from the body. The metabolic pathways of 3-Chloro-4-methoxy-1-methyl-1H-indazole play a crucial role in determining its pharmacokinetics and overall biological activity.
Transport and Distribution
The transport and distribution of 3-Chloro-4-methoxy-1-methyl-1H-indazole within cells and tissues are mediated by various transporters and binding proteins. This compound is taken up by cells through passive diffusion and active transport mechanisms . Once inside the cell, 3-Chloro-4-methoxy-1-methyl-1H-indazole can bind to intracellular proteins, affecting its localization and accumulation. Studies have shown that this compound can accumulate in specific tissues, such as the liver and kidneys, where it exerts its biological effects. The transport and distribution of 3-Chloro-4-methoxy-1-methyl-1H-indazole are critical factors in determining its therapeutic potential and safety profile.
Subcellular Localization
The subcellular localization of 3-Chloro-4-methoxy-1-methyl-1H-indazole is an important determinant of its activity and function. This compound has been found to localize to various subcellular compartments, including the cytoplasm, nucleus, and mitochondria . The localization of 3-Chloro-4-methoxy-1-methyl-1H-indazole to these compartments is mediated by specific targeting signals and post-translational modifications. For example, the presence of a nuclear localization signal allows 3-Chloro-4-methoxy-1-methyl-1H-indazole to enter the nucleus, where it can interact with transcription factors and modulate gene expression. Similarly, the localization of this compound to the mitochondria can influence mitochondrial function and cellular metabolism.
属性
IUPAC Name |
3-chloro-4-methoxy-1-methylindazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2O/c1-12-6-4-3-5-7(13-2)8(6)9(10)11-12/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPZIECGZKLKWLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=CC=C2)OC)C(=N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[3-(difluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-6-yl]methanol](/img/structure/B1433104.png)


![Methyl 2-{[4-(aminomethyl)phenyl]methanesulfonyl}acetate hydrochloride](/img/structure/B1433110.png)
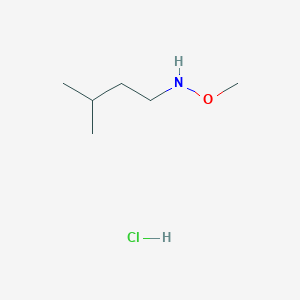
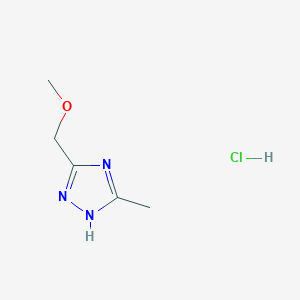

![1-[5-(Oxolan-2-yl)-1,2,4-oxadiazol-3-yl]cycloheptan-1-amine hydrochloride](/img/structure/B1433114.png)
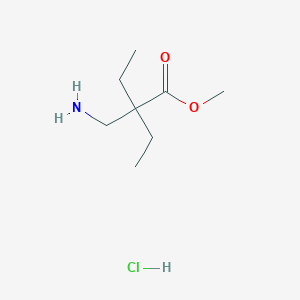
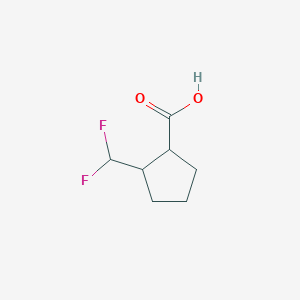
![1,4-Diazabicyclo[2.2.2]octane-2-carbonitrile](/img/structure/B1433118.png)
![(1R)-1-[5-chloro-2-(difluoromethoxy)phenyl]ethan-1-amine hydrochloride](/img/structure/B1433119.png)
![7-Methyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine](/img/structure/B1433121.png)
